methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate
Overview
Description
“Methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate” is a chemical compound. It is related to a series of compounds synthesized and evaluated as potential cytotoxic agents .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . In one study, a series of 4H-chromene and 5H-chromeno[2,3-d]pyrimidine derivatives were synthesized and evaluated as potential cytotoxic agents . The synthesis involved modification at the 2-,4- or 7-position, and fused pyrimidine ring at 2,3-position .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups and a fused ring system. The structures of the synthesized compounds were established on the basis of the spectral data, infrared, proton nuclear magnetic resonance, 13-Carbon nuclear magnetic resonance and mass spectroscopic data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds likely involve various organic chemistry techniques, including cross-coupling, chlorination, hydrosilylation, and stereoselective reduction .Scientific Research Applications
Synthetic Methodologies
Methyl [7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate, closely related to the thienopyridine class, shares synthetic interest with compounds like (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. The synthesis of such compounds, particularly the S-enantiomer of clopidogrel, has been the focus of research due to its significant pharmaceutical activities. Various synthetic methodologies have been developed, highlighting the importance of facile and efficient synthetic routes for thienopyridine derivatives. The review of these methods provides a comprehensive understanding of the current synthetic approaches and their advantages and limitations, guiding further development in this area (Saeed et al., 2017).
Environmental Impact and Toxicity Studies
Given the structural similarity to chlorophenoxy compounds, the environmental impact and potential toxicity of such chemicals, including this compound, are areas of concern. Studies have evaluated the carcinogenic outcomes and potential mechanisms from exposure to chlorophenoxy herbicides, providing insights into their effects on human health and the environment. Although the exact compound might not have been directly studied, understanding the behavior and impact of structurally similar compounds, such as 2,4-D and MCPA, can offer valuable information regarding the potential environmental and health-related implications of related thienopyridine derivatives (Stackelberg, 2013).
Applications in Medicinal Chemistry
The pyranopyrimidine core, to which this compound is structurally related, is a crucial precursor in medicinal and pharmaceutical industries due to its bioavailability and broad synthetic applications. Research has focused on the synthesis and applications of pyranopyrimidine scaffolds, utilizing various hybrid catalysts for developing lead molecules with potential medicinal properties. This research highlights the significance of pyranopyrimidine derivatives in drug development and their wide range of applicability in medicinal chemistry (Parmar et al., 2023).
Future Directions
Properties
IUPAC Name |
methyl 2-[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O3S/c1-21-12(19)6-18-8-17-13-11(7-22-14(13)15(18)20)9-3-2-4-10(16)5-9/h2-5,7-8H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSRYAHSUYBODF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NC2=C(C1=O)SC=C2C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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